5-Methylcyclocytidine hydrochlorine

概要

説明

5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It has significant potential in the fields of cancer treatment and antiviral therapy due to its ability to impede nucleotide synthesis and viral replication.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcyclocytidine hydrochlorine typically involves the modification of cytidine. One common method includes the methylation of cytidine at the 5th position, followed by cyclization to form the cyclocytidine structure. The final step involves the addition of hydrochlorine to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to maintain consistency and efficacy.

化学反応の分析

Types of Reactions

5-Methylcyclocytidine hydrochlorine undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure for various applications.

Substitution: Substitution reactions, particularly at the nucleoside’s base, can lead to the formation of different analogs with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities and therapeutic applications .

科学的研究の応用

5-Methylcyclocytidine hydrochlorine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.

Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

作用機序

The mechanism of action of 5-Methylcyclocytidine hydrochlorine involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, preventing the incorporation of nucleotides into the growing DNA strand. This leads to the disruption of DNA replication and ultimately induces cell death through apoptosis .

類似化合物との比較

Similar Compounds

Cytarabine: Another nucleoside analog used in cancer treatment.

Fludarabine: A purine analog with similar antitumor activity.

Cladribine: Known for its use in treating hairy cell leukemia.

Uniqueness

5-Methylcyclocytidine hydrochlorine is unique due to its specific structure, which allows for targeted inhibition of DNA synthesis and induction of apoptosis. Its ability to impede nucleotide synthesis and viral replication sets it apart from other nucleoside analogs.

生物活性

5-Methylcyclocytidine hydrochloride, a nucleoside analog, has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article provides an overview of the compound's biological activity, supported by research findings, case studies, and data tables.

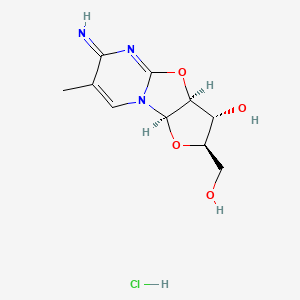

Chemical Structure and Properties

5-Methylcyclocytidine hydrochloride is a modified nucleoside that shares structural similarities with cytidine. Its chemical modifications enhance its biological activity, making it relevant in therapeutic contexts.

Antiviral Activity

Inhibition of Hepatitis B Virus (HBV)

Research indicates that cyclocytidine hydrochloride significantly inhibits the synthesis of relaxed circular DNA (rcDNA) in HBV-producing cells. In a study involving HepAD38 cells, treatment with 20 µM of cyclocytidine hydrochloride resulted in a marked decrease in rcDNA production, suggesting its potential as an antiviral agent against HBV by targeting DNA polymerase activity .

Table 1: Effect of Cyclocytidine Hydrochloride on rcDNA Production

| Treatment Concentration (µM) | rcDNA Production (Relative Units) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 85 | 95 |

| 10 | 70 | 90 |

| 20 | 40 | 50 |

Mechanism of Action

The mechanism involves the inhibition of HBV DNA polymerase, which is crucial for viral replication. Cyclocytidine hydrochloride disrupts the synthesis of the positive strand of rcDNA without affecting the synthesis of negative strand DNA (nsDNA), indicating a selective inhibitory effect .

Anticancer Activity

5-Methylcyclocytidine hydrochloride has also been studied for its anticancer properties. It exhibits selective cytotoxicity against cancer cells, particularly those deficient in DNA mismatch repair mechanisms. This selectivity is attributed to increased levels of intracellular oxidative stress induced by the compound .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that cyclocytidine hydrochloride can induce apoptosis in various cancer cell lines, including those associated with acute myeloid leukemia (AML). The compound's effectiveness was evaluated through MTT assays, revealing significant reductions in cell viability at concentrations above 20 µM .

Binding Affinity and Computational Studies

Recent computational studies have assessed the binding affinity of cyclocytidine hydrochloride to viral proteins associated with SARS-CoV-2. The compound showed promising docking scores with the main protease and NSP10/NSP16 methyltransferase complexes, highlighting its potential as a therapeutic agent against COVID-19 .

Table 2: Docking Scores of Cyclocytidine Hydrochloride with Viral Proteins

| Protein Complex | Docking Score (kcal/mol) |

|---|---|

| Main Protease | -6.8 |

| NSP10/NSP16 Methyltransferase | -7.0 |

特性

IUPAC Name |

4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAKIOXMNOMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657733 | |

| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51391-96-9 | |

| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。